

# An In-depth Technical Guide to 2-Mercaptopyrimidine (CAS 1450-85-7)

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## Compound of Interest

Compound Name: 2-Mercaptopyrimidine

Cat. No.: B073435

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## Abstract

This technical guide provides a comprehensive overview of **2-Mercaptopyrimidine** (CAS 1450-85-7), a versatile heterocyclic compound with significant applications in pharmaceutical and chemical research. This document collates its chemical and physical properties, detailed spectroscopic data, a validated synthesis protocol, and insights into its biological activities. Particular emphasis is placed on its potential as a precursor for pharmacologically active molecules.

## Chemical and Physical Properties

**2-Mercaptopyrimidine**, also known as 2-pyrimidinethiol, is a yellow crystalline powder.<sup>[1]</sup> It exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form predominating in polar solvents.<sup>[2]</sup> This tautomerism is a key feature influencing its reactivity and biological interactions.

Property	Value	Reference(s)
CAS Number	1450-85-7	[3]
Molecular Formula	C <sub>4</sub> H <sub>4</sub> N <sub>2</sub> S	[3]
Molecular Weight	112.15 g/mol	[3]
Appearance	Yellow powder/crystals	[1]
Melting Point	230 °C (decomposition)	[1]
Synonyms	2-Pyrimidinethiol, Pyrimidine-2-thiol, 2-Thiopyrimidine, 2(1H)-Pyrimidinethione	[1][3]
Solubility	Sparingly soluble in water	[4]
InChI Key	HBCQSNAFLVXVAY-UHFFFAOYSA-N	[5]
SMILES	<chem>S=C1N=CC=CN1</chem>	[5]

## Spectroscopic Data

### Mass Spectrometry

The electron ionization mass spectrum of **2-Mercaptopyrimidine** shows a molecular ion peak (M<sup>+</sup>) at m/z 112, corresponding to its molecular weight.

Table 2: Mass Spectrometry Data

m/z	Relative Intensity (%)
112	100.0
85	16.6
111	18.7
68	26.3
53	15.2
59	14.4
52	10.8
86	5.3
113	7.1
58	8.4
84	7.5
54	6.7
79	5.3
57	5.3
60	5.1
26	4.6
114	4.6

(Data from ChemicalBook)[6]

## Infrared (IR) Spectroscopy

The IR spectrum of **2-Mercaptopyrimidine** provides information about its functional groups. The presence of a C=S stretching vibration and N-H stretching bands confirms the existence of the thione tautomer. A representative spectrum is available through the NIST WebBook.[7]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the detailed structure of **2-Mercaptopyrimidine**. The following data is for spectra recorded in DMSO-d<sub>6</sub>. Residual solvent peaks for DMSO-d<sub>6</sub> (<sup>1</sup>H: ~2.50 ppm; <sup>13</sup>C: ~39.52 ppm) and water (<sup>1</sup>H: ~3.3 ppm) should be noted.<sup>[1][4]</sup>

Table 3: <sup>1</sup>H NMR Spectral Data (in DMSO-d<sub>6</sub>)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.0 - 7.2	t	1H	H-5
~8.5 - 8.7	d	2H	H-4, H-6

| ~12.0 - 12.5 | br s | 1H | N-H |

Table 4: <sup>13</sup>C NMR Spectral Data (in DMSO-d<sub>6</sub>)

Chemical Shift (δ) ppm	Assignment
~118	C-5
~150	C-4, C-6

| ~175 | C-2 (C=S) |

## Synthesis of 2-Mercaptopyrimidine

A reliable method for the synthesis of **2-Mercaptopyrimidine** is through the condensation of 1,1,3,3-tetraethoxypropane with thiourea.<sup>[8]</sup> This procedure involves the formation of the hydrochloride salt, followed by neutralization to yield the final product.

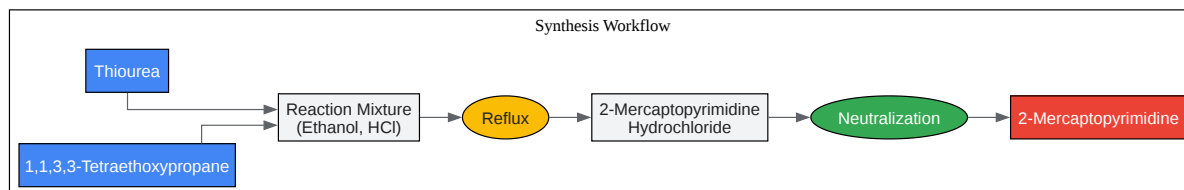
## Experimental Protocol: Synthesis of 2-Mercaptopyrimidine Hydrochloride

- Reaction Setup: In a suitable reaction vessel, combine 1,1,3,3-tetraethoxypropane and thiourea in ethanol.

- Acidification: Add concentrated hydrochloric acid to the mixture.
- Reflux: Heat the reaction mixture to reflux and maintain for a period of time, monitoring the reaction progress by thin-layer chromatography (TLC). The reaction mixture will darken, and a yellow crystalline precipitate will form.[8]
- Isolation: Cool the reaction mixture in an ice bath to complete precipitation.[8] Collect the **2-mercaptopyrimidine** hydrochloride by vacuum filtration.
- Washing: Wash the collected solid with cold ethanol and air-dry.[8]

## Experimental Protocol: Neutralization to 2-Mercaptopyrimidine

- Suspension: Suspend the crude **2-mercaptopyrimidine** hydrochloride in water.[8]
- Neutralization: While stirring vigorously, add a 20% aqueous solution of sodium hydroxide dropwise until the pH of the mixture reaches 7-8.[8]
- Isolation: Collect the precipitated **2-Mercaptopyrimidine** by vacuum filtration and wash with cold water.[8]
- Recrystallization: For purification, dissolve the damp product in a hot mixture of water and ethanol.[8] Filter the hot solution and allow it to cool slowly to room temperature to form crystals.
- Drying: Collect the purified crystals by filtration, wash with a small amount of cold ethanol-water mixture, and dry.



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Diagram 1: Synthesis workflow for **2-Mercaptopurine**.

## Biological Activities and Applications

**2-Mercaptopurine** and its derivatives have garnered significant interest due to their diverse biological activities. It is a key building block in the synthesis of various pharmaceutical and agrochemical agents.<sup>[4][9]</sup>

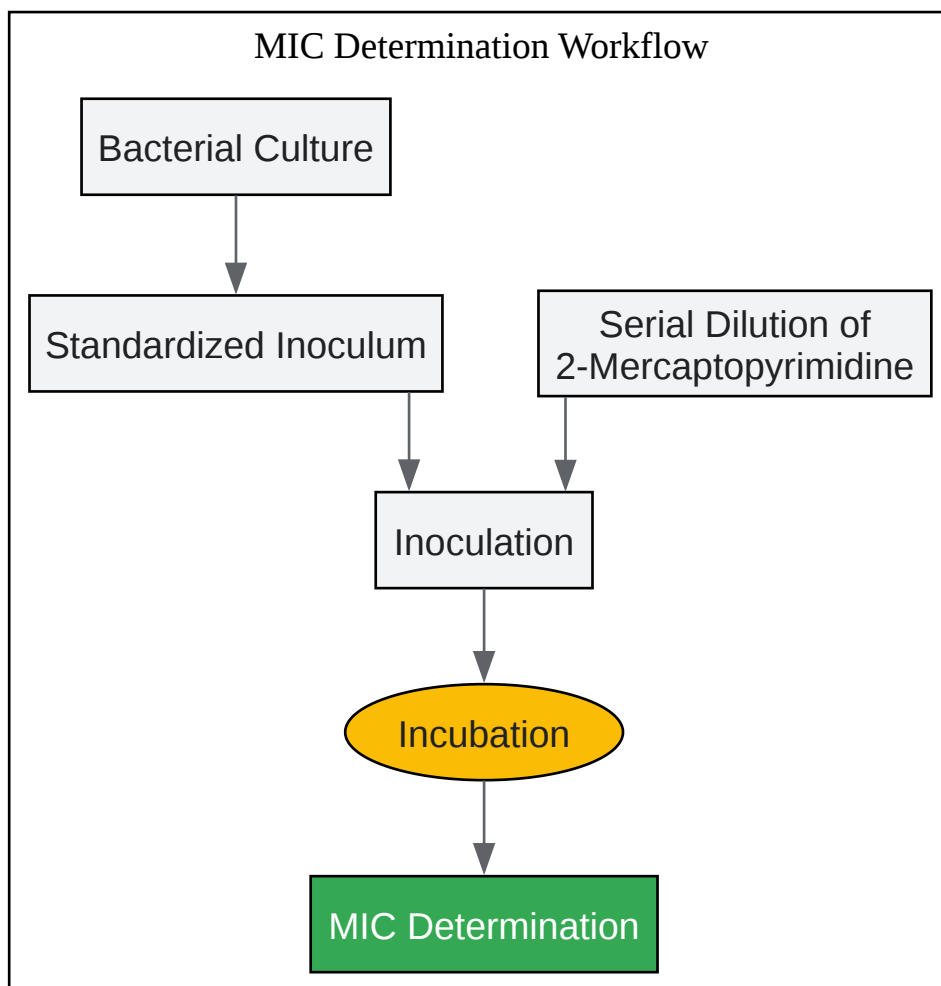
### Antimicrobial Activity

Derivatives of **2-Mercaptopurine** have shown promising results as antimicrobial agents.<sup>[6][10]</sup> The evaluation of their efficacy is typically performed using standard microbiological assays.

The broth microdilution method is a standard procedure to determine the MIC of a compound against various bacterial strains.<sup>[6][11]</sup>

- Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard) from a fresh culture.<sup>[6]</sup>
- Serial Dilution: Perform a two-fold serial dilution of the test compound (**2-Mercaptopurine**) in a 96-well microtiter plate containing a suitable broth medium.
- Inoculation: Inoculate each well with the prepared bacterial suspension. Include positive (bacteria and broth) and negative (broth only) controls.

- Incubation: Incubate the plates at 37°C for 18-24 hours.
- Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]



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Diagram 2: Workflow for MIC determination.

## Antioxidant Activity

The antioxidant potential of **2-Mercaptopyrimidine** derivatives has been explored, suggesting its role as a radical scavenger.[12] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity.

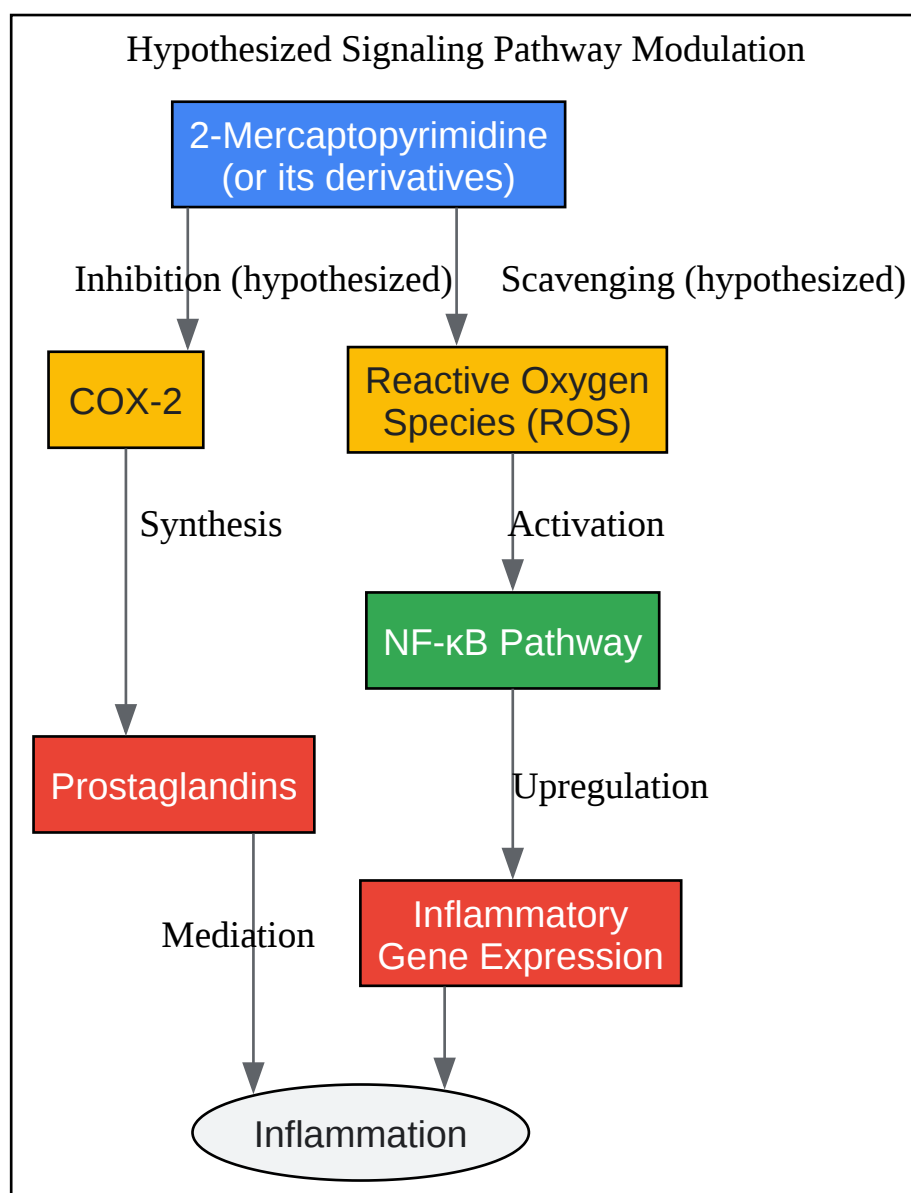
- **Preparation of Solutions:** Prepare a stock solution of the test compound and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., methanol or ethanol). Prepare a solution of DPPH in the same solvent.
- **Reaction Mixture:** In a series of test tubes or a 96-well plate, add different concentrations of the test compound or standard to the DPPH solution. A control containing only the solvent and DPPH is also prepared.
- **Incubation:** Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).[\[12\]](#)
- **Measurement:** Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
- **Calculation:** The percentage of radical scavenging activity is calculated using the formula: % Scavenging =  $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ . The IC<sub>50</sub> value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the test compound.[\[13\]](#)

## Potential Involvement in Signaling Pathways

While direct evidence for **2-Mercaptopyrimidine** modulating specific signaling pathways is limited, pyrimidine derivatives are known to interact with various cellular targets. For instance, some pyrimidine derivatives have been shown to act as selective COX-2 inhibitors, which are key enzymes in the inflammatory pathway.[\[14\]](#) The inhibition of COX-2 would lead to a downstream reduction in the production of prostaglandins, which are inflammatory mediators.

It is also plausible that **2-Mercaptopyrimidine** or its metabolites could influence redox-sensitive signaling pathways, such as the NF-κB pathway, given the antioxidant properties of related compounds. The NF-κB pathway is a central regulator of inflammation and cell survival.[\[15\]](#) However, further research is needed to elucidate the specific molecular targets and signaling cascades directly affected by **2-Mercaptopyrimidine**.





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Diagram 3: Hypothesized modulation of inflammatory pathways.

## Conclusion

**2-Mercaptopyrimidine** is a valuable heterocyclic compound with a well-established synthetic route and diverse potential applications in drug discovery and materials science. Its chemical properties, particularly its tautomeric nature, make it a versatile building block for a wide range of derivatives with interesting biological activities. Further investigation into its specific

molecular targets and mechanisms of action will undoubtedly open new avenues for the development of novel therapeutic agents.

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